Methyl 2-(1-methylpiperidin-4-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMUHLTSDBYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598717 | |
| Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95533-25-8 | |
| Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1-methylpiperidin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Chemical Reactivity and Transformation Mechanisms of Methyl 2 1 Methylpiperidin 4 Yl Acetate
Hydrolysis Kinetics and Mechanisms of the Ester Moiety
The ester functional group in Methyl 2-(1-methylpiperidin-4-yl)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (2-(1-methylpiperidin-4-yl)acetic acid) and methanol (B129727). This transformation can be catalyzed by acid, base, or enzymes.
The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. The reaction is reversible and typically slow, requiring heat and an excess of water to proceed to completion chemguide.co.uk.
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release a methoxide (B1231860) ion, forming the carboxylic acid. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This final acid-base step drives the reaction to completion.
Table 1: In Vivo Kinetic Parameters for the Enzymatic Hydrolysis of [¹¹C]MP4A in the Human Brain nih.gov
| Parameter | Description | Median Value (Healthy Controls) | Units |
|---|---|---|---|
| K₁ | Transport rate constant from blood to brain | 0.54 ± 0.10 | mL/g/min |
| k₂ | Transport rate constant from brain to blood | 0.13 ± 0.02 | /min |
| k₃ | Rate constant for AChE-mediated hydrolysis | Variable by region | /min |
The rate of hydrolysis (k₃) is a direct measure of AChE activity and varies across different brain regions. nih.gov This enzymatic pathway highlights the susceptibility of the ester linkage in this molecular scaffold to nucleophilic attack, a principle that applies to chemical hydrolysis as well.
Derivatization Pathways of the Acetate (B1210297) Functional Group, including Acyl Halide Formation
The acetate functional group serves as a versatile handle for further molecular elaboration through various derivatization pathways. A key intermediate for many of these transformations is the acyl halide, specifically the acyl chloride. The formation of 2-(1-methylpiperidin-4-yl)acetyl chloride from the methyl ester is typically achieved in a two-step process: first, the ester is hydrolyzed under basic conditions to the corresponding carboxylate salt, which is then acidified to produce the carboxylic acid. Subsequently, the isolated carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (B109758) (DCM). biorxiv.org
Once formed, the highly reactive acyl chloride can be readily converted into a range of other functional groups via nucleophilic acyl substitution. For instance, reaction with amines (primary or secondary) yields amides, a common transformation in the synthesis of biologically active molecules. Similarly, reaction with alcohols (transesterification) produces different esters, and reaction with carboxylates can form anhydrides.
Table 2: Key Derivatization Pathways for the Acetate Moiety
| Target Functional Group | Reaction Type | Typical Reagents | Intermediate |
|---|---|---|---|
| Carboxylic Acid | Hydrolysis | H₃O⁺ or NaOH(aq), then H₃O⁺ | Not applicable |
| Acyl Chloride | Halogenation | SOCl₂ or (COCl)₂ | Carboxylic Acid |
| Amide | Amidation | Primary or secondary amine (R₂NH) | Acyl Chloride |
| Ester (New) | Transesterification | Alcohol (R'OH) | Acyl Chloride |
Direct amidation of the methyl ester without proceeding through the acyl chloride is also possible, though it often requires harsher conditions or specialized catalysts, such as organometallic complexes or enzymes. researchgate.netmdpi.com
Electrophilic and Nucleophilic Reactivity of the Piperidine (B6355638) Ring and Associated Moieties
The piperidine ring of this compound possesses distinct sites for both nucleophilic and electrophilic attack. The lone pair of electrons on the tertiary nitrogen atom imparts significant nucleophilic and basic character to the molecule. This nitrogen can readily react with various electrophiles, including alkyl halides, acyl halides, and protons.
Conversely, the α-carbons adjacent to the nitrogen can be rendered electrophilic. A powerful strategy for achieving this involves the selective formation of an N-acyliminium ion. This process can be initiated by oxidizing the tertiary amine to an N-oxide, which is then treated with an acylating agent like trifluoroacetic anhydride. The resulting intermediate undergoes an elimination reaction (a modified Polonovski–Potier reaction) to generate a transient, highly electrophilic iminium ion. This iminium ion can then be trapped in situ by a wide range of nucleophiles, enabling functionalization at the C2 or C6 position of the piperidine ring. acs.org
The three-dimensional structure of the N-methylpiperidin-4-yl group plays a critical role in governing its chemical reactivity. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. In this conformation, substituents at the nitrogen and C4 positions can occupy either axial or equatorial positions. The N-methyl group rapidly inverts its configuration, but the bulkier 2-acetate (B119210) group at the C4 position will strongly prefer an equatorial orientation to minimize steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring.
This defined stereochemical arrangement creates steric hindrance that can influence the approach of reagents. For example, the stereoselectivity of N-oxidation is highly dependent on the steric environment around the nitrogen atom. researchgate.net Reagents will preferentially attack the nitrogen lone pair from the less hindered face, which is typically the equatorial direction. The steric bulk of the entire N-methylpiperidin-4-yl group can also impact the reactivity of the ester moiety, potentially shielding the carbonyl group from attack by very bulky nucleophiles. acs.org
The electronic properties of the piperidine nitrogen are significantly modulated by its substituent. The methyl group in this compound is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density on the nitrogen atom, thereby enhancing both its basicity and its nucleophilicity compared to a secondary amine like piperidine itself. researchgate.net This enhanced nucleophilicity makes the nitrogen more reactive toward electrophiles in reactions such as alkylation or acylation. journalagent.com
If the N-methyl group were replaced with an electron-withdrawing group (EWG), such as an acetyl or tosyl group, the reactivity of the nitrogen would be drastically reduced. The lone pair would be delocalized into the adjacent carbonyl or sulfonyl group, diminishing its availability for external reactions. Thus, the N-methyl group "activates" the nitrogen for nucleophilic reactions.
Oxidation Reactions Leading to N-Oxides and Other Oxidized Derivatives
The tertiary amine of this compound is readily oxidized to form the corresponding N-oxide derivative. This transformation is a common metabolic pathway for tertiary amines and can also be easily achieved in the laboratory. google.comgoogle.com Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid. researchgate.netnih.gov
Table 3: Common Reagents for Tertiary Amine Oxidation
| Oxidizing Agent | Abbreviation | Typical Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid | mCPBA | DCM, 0°C to room temperature |
| Hydrogen peroxide | H₂O₂ | Water or alcohol solvent, room temperature |
| Peroxymonosulfuric acid (Caro's acid) | - | Prepared in situ from H₂O₂ and H₂SO₄ |
The oxidation occurs with the nitrogen lone pair acting as the nucleophile attacking the electrophilic oxygen of the peroxide. The reaction is often stereoselective, with the oxidant approaching from the sterically less hindered face of the nitrogen atom. For N-methylpiperidine derivatives, this typically results in a preference for the formation of the N-oxide where the oxygen is trans to the larger substituents on the ring. researchgate.net As mentioned previously, the resulting N-oxides are not just stable products but can serve as key intermediates for further functionalization of the piperidine ring. acs.org
Reduction Strategies for Related Nitro-Containing Piperidine Precursors
The synthesis of highly substituted piperidines like this compound often relies on the reduction of a suitable precursor. A powerful strategy in heterocyclic chemistry involves the introduction of a nitrogen atom via a nitro group, which can then be reduced to the desired amine in a later step.
A plausible synthetic route to a related 4-amino-4-carboxymethyl piperidine scaffold involves the reduction of a nitro-containing precursor. For example, a precursor such as Methyl 2-(1-methyl-4-nitropiperidin-4-yl)acetate could be synthesized and then subjected to reduction. The reduction of an aliphatic nitro group to a primary amine is a well-established transformation that can be accomplished using various methods.
Catalytic hydrogenation is one of the most common and efficient methods. This typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. These methods are often clean and high-yielding.
Alternatively, chemical reduction methods can be employed. These include the use of dissolving metal reductions (e.g., iron, zinc, or tin in acidic media) or hydride reagents. More modern, metal-free approaches, such as the use of trichlorosilane, have also been developed for the chemoselective reduction of nitro groups. organic-chemistry.org The choice of method depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Advanced Spectroscopic Characterization and Structural Determination of Methyl 2 1 Methylpiperidin 4 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to assemble a complete picture of the molecular framework.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for Methyl 2-(1-methylpiperidin-4-yl)acetate is predicted to show distinct signals corresponding to each unique proton group in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects. Coupling constants (J) would reveal the connectivity between adjacent protons.
The expected chemical shifts and coupling patterns are based on the analysis of similar structures, such as piperidine (B6355638) derivatives and acetate (B1210297) esters.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (axial) | 1.85 - 1.95 | td | J ≈ 11.5, 2.5 | 2H |
| H-2', H-6' (equatorial) | 2.75 - 2.85 | dt | J ≈ 11.5, 3.0 | 2H |
| H-3', H-5' (axial) | 1.20 - 1.30 | m | - | 2H |
| H-3', H-5' (equatorial) | 1.60 - 1.70 | d | J ≈ 12.5 | 2H |
| H-4' | 1.75 - 1.85 | m | - | 1H |
| H-2 | 2.20 - 2.30 | d | J ≈ 7.0 | 2H |
| N-CH₃ | 2.25 - 2.35 | s | - | 3H |
| O-CH₃ | 3.65 - 3.75 | s | - | 3H |
Note: The assignments for axial and equatorial protons on the piperidine ring are estimations and can be influenced by the conformation of the ring.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation, including DEPT
Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.
Broadband Decoupled ¹³C NMR: Shows a signal for every unique carbon atom.
DEPT-90: Shows only signals for CH carbons.
DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.
By combining these spectra, a full assignment of the carbon skeleton can be achieved.
Predicted ¹³C NMR and DEPT Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| C=O | 172.5 - 173.5 | C |
| O-CH₃ | 51.0 - 52.0 | CH₃ |
| C-2', C-6' | 54.5 - 55.5 | CH₂ |
| N-CH₃ | 46.0 - 47.0 | CH₃ |
| C-2 | 41.5 - 42.5 | CH₂ |
| C-4' | 34.0 - 35.0 | CH |
| C-3', C-5' | 31.5 - 32.5 | CH₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces a protonated molecular ion [M+H]⁺ in the positive ion mode. For this compound (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ), the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule.
Predicted ESI-MS Data
| Ion | Predicted m/z |
| [M+H]⁺ | 172.13 |
| [M+Na]⁺ | 194.11 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. The electron ionization (EI) used in GC-MS is a high-energy process that causes extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.
The fragmentation of this compound would likely be dominated by cleavage alpha to the nitrogen atom, a characteristic fragmentation pathway for amines. This would lead to the formation of a stable iminium ion.
Predicted Major Fragments in EI-MS
| m/z | Possible Fragment Structure/Identity |
| 171 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 112 | [M - COOCH₃]⁺ |
| 98 | [C₆H₁₂N]⁺ (α-cleavage product) |
| 58 | [C₃H₈N]⁺ |
LC-MS/MS for Impurity and Degradation Product Identification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for identifying and quantifying compounds in complex mixtures. It is the method of choice for identifying process-related impurities and degradation products. Potential impurities in a sample of this compound could include:
Starting Materials: Unreacted 4-piperidineacetic acid or its derivatives, and methylating agents.
Hydrolysis Product: 2-(1-methylpiperidin-4-yl)acetic acid, formed by the hydrolysis of the methyl ester.
By-products: Products from side reactions occurring during synthesis.
In an LC-MS/MS analysis, the parent ion (e.g., the [M+H]⁺ of a potential impurity) is selected and fragmented to produce a characteristic daughter ion spectrum, allowing for unambiguous identification even at trace levels. For example, the hydrolysis product, 2-(1-methylpiperidin-4-yl)acetic acid (MW 157.21), would be identified by its [M+H]⁺ ion at m/z 158.12 and its subsequent fragmentation pattern.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive analytical techniques used to identify the functional groups present within a molecule. These methods operate on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the ester group, the tertiary amine, and the saturated aliphatic rings.
The analysis of the spectrum reveals several characteristic absorption bands. The most prominent of these is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ester functional group, which typically appears in the 1750-1735 cm⁻¹ region. docbrown.info The presence of this band is a clear indicator of the ester moiety. Complementing this are the C-O stretching vibrations of the ester group, which manifest as two distinct bands in the 1250-1000 cm⁻¹ range. One corresponds to the C-O single bond stretch between the carbonyl carbon and the oxygen atom, and the other to the O-C stretch of the methoxy (B1213986) group.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2975 - 2860 | C-H Stretch | Alkyl (Piperidine ring, Methyl groups) | Medium to Strong |
| 1750 - 1735 | C=O Stretch | Ester (Carbonyl) | Strong |
| 1470 - 1430 | C-H Bend | CH₂ and CH₃ | Variable |
| 1250 - 1230 | C-O Stretch | Ester (acyl-oxygen) | Strong |
| 1250 - 1020 | C-N Stretch | Tertiary Amine | Medium to Weak |
| 1180 - 1160 | C-O Stretch | Ester (alkyl-oxygen) | Strong |
X-ray Crystallography for Three-Dimensional Structure and Stereochemical Confirmation
X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed model of its molecular conformation, including the stereochemistry of the substituted piperidine ring.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions are inferred. The resulting crystal structure confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state. For instance, in related piperidine derivatives, X-ray studies have consistently shown the piperidine ring adopting a stable chair conformation. tandfonline.commdpi.com This technique is crucial for confirming the spatial orientation of the acetate side chain relative to the piperidine ring.
Methodologies for Resolving Structural Ambiguities and Flexible Ring Disorder
Resolving such ambiguities is critical for an accurate structural model. Crystallographers employ several methodologies during the structure refinement process:
Geometric Restraints: To maintain chemically sensible geometries for the disordered components, geometric restraints are often applied. numberanalytics.comucl.ac.uk These can include restraining bond lengths and angles to target values based on known chemical principles. For a flexible ring, this prevents the model from distorting into physically unrealistic shapes during refinement.
Anisotropic Displacement Parameter (ADP) Analysis: Disorder often manifests as unusually large and elongated thermal ellipsoids (ADPs) for the affected atoms. ou.edu Careful analysis of these parameters can indicate the presence and direction of the disorder, guiding the development of a suitable disorder model.
Refinement Techniques for High-Resolution Data (e.g., SHELXL, rigid-bond restraint)
Structure refinement is the iterative process of adjusting the atomic parameters (coordinates, occupancy, and displacement parameters) of a structural model to achieve the best possible fit with the experimental diffraction data. For high-resolution data, sophisticated refinement programs like SHELXL are employed, offering a wide range of tools to enhance the accuracy and stability of the model. okstate.edunih.gov
One of the key techniques used, especially when dealing with flexible fragments or disorder, is the application of restraints. A rigid-bond restraint (implemented as DELU in SHELXL) is a powerful tool. nih.govbbk.ac.uk This restraint is based on the principle that the components of the anisotropic displacement of two bonded atoms along the direction of the bond should be equal. bbk.ac.uk Applying this restraint helps to produce more physically realistic ADPs, preventing them from becoming non-positive definite and adding stability to the refinement, particularly for atoms with weak scattering contributions or those involved in disorder. nih.gov An enhanced version of this restraint (RIGU in SHELXL) has also been developed for more complex cases of molecular motion. nih.gov
Other important refinement techniques include:
Similarity Restraints (SIMU): These can be used to restrain the ADPs of adjacent atoms in a disordered group to be approximately similar, which is often a valid physical assumption. ou.edu
Isotropic Restraints (ISOR): This technique can be used to make the ADPs of certain atoms behave more isotropically, which can be useful in particularly challenging cases of disorder. ou.edu
Weighting Schemes: The refinement process uses a weighting scheme to minimize the influence of outlier reflections and properly account for the statistical uncertainty in the measured data, leading to more reliable final structural parameters.
The following table outlines key parameters and instructions commonly used in a SHELXL refinement process for a structure like this compound.
| Refinement Parameter/Instruction | Purpose | Typical Application |
| FVAR | Defines free variables for refining parameters like occupancy factors. | Used to refine the relative occupancies of disordered components. |
| PART | Assigns atoms to different disordered parts. | Separates the alternative conformations of a disordered piperidine ring. |
| DFIX / SADI | Restrains bond lengths to a target value or to be similar to each other. | Maintains standard bond lengths in a flexible or disordered fragment. ucl.ac.uk |
| DELU / RIGU | Applies a rigid-bond restraint to anisotropic displacement parameters. | Stabilizes refinement of flexible groups and ensures physically meaningful thermal ellipsoids. nih.govbbk.ac.uk |
| SIMU | Restrains ADPs of nearby atoms to be similar. | Used on groups of atoms that are expected to move together, such as a disordered solvent molecule or side chain. ou.edu |
| WGHT | Specifies the weighting scheme for the least-squares refinement. | Optimizes the fit between the observed and calculated structure factors. okstate.edu |
Computational Chemistry and Molecular Modeling of Methyl 2 1 Methylpiperidin 4 Yl Acetate
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. mdpi.com This method calculates the electronic energy of a molecule based on its electron density, providing a balance between accuracy and computational cost. For Methyl 2-(1-methylpiperidin-4-yl)acetate, DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would yield the most stable three-dimensional conformation by minimizing the energy of the system. researchgate.net This process reveals precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute various electronic properties, including dipole moment, polarizability, and orbital energies, which are crucial for understanding the molecule's behavior in chemical and biological systems. mdpi.comresearchgate.net
Table 1: Illustrative DFT-Calculated Properties (Note: The following values are representative examples of what DFT calculations would yield and are not based on published data for this specific molecule.)
| Property | Illustrative Value |
|---|---|
| Total Energy (Hartree) | -XXX.XXXXXX |
| Dipole Moment (Debye) | X.XX |
| Polarizability (a.u.) | XX.XXXX |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.eunih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) reactions. youtube.com
Table 2: Frontier Molecular Orbital Energy Parameters (Illustrative) (Note: Data is for illustrative purposes to show typical output.)
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -X.XXX |
| LUMO Energy | -X.XXX |
| HOMO-LUMO Energy Gap (ΔE) | X.XXX |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. acadpubl.eu Typically, red-colored areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored areas indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow regions denote neutral or intermediate potential. acadpubl.eu An MEP map for this compound would likely show negative potential around the oxygen atoms of the ester group and positive potential near the hydrogen atoms and the nitrogen atom of the piperidine (B6355638) ring, highlighting the key sites for intermolecular interactions. researchgate.netnih.gov
Topological Analyses, including Electron Localization Function (ELF) and Atoms in Molecule (AIM)
Topological analyses of scalar fields derived from quantum mechanical calculations provide deep insights into the nature of chemical bonding. The Electron Localization Function (ELF) is a method that maps the probability of finding an electron pair in a given region of a molecule. canterbury.ac.uk This analysis helps to distinguish between covalent bonds, lone pairs, and core electrons, offering a clear picture of the molecule's electronic structure. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, analyzes the topology of the electron density itself. researchgate.net By identifying critical points in the electron density, AIM partitions the molecule into distinct atomic basins and characterizes the chemical bonds based on the properties of the electron density at the bond critical points. This can reveal the degree of covalent or ionic character in bonds such as the C-O, C-N, and C-C bonds within this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Table 3: Significant NBO Donor-Acceptor Interactions (Illustrative) (Note: The interactions listed are hypothetical examples for this molecule.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ* (C-C) | X.XX |
| LP (N) | σ* (C-C) | X.XX |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific target receptor, typically a protein or enzyme. mdpi.comnih.gov The simulation places the ligand in various positions and conformations within the receptor's binding site and calculates a scoring function to estimate the binding affinity. plos.org A lower binding energy score generally indicates a more stable and favorable interaction. plos.org This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Docking studies of this compound against relevant biological targets, such as acetylcholinesterase, could elucidate its potential binding modes and inhibitory activity, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.govnih.gov
Development and Validation of Advanced Analytical Methods for Methyl 2 1 Methylpiperidin 4 Yl Acetate
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of pharmaceutical substances due to its high resolution, sensitivity, and accuracy. nih.gov A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for compounds like Methyl 2-(1-methylpiperidin-4-yl)acetate. This methodology typically involves a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase, allowing for the effective separation of the main compound from its potential impurities. chemrevlett.comasianpubs.org
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. asianpubs.orgnih.gov Key validation parameters include specificity, linearity, precision, accuracy, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), and robustness. asianpubs.org
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. asianpubs.org
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. asianpubs.org A correlation coefficient (r²) value of >0.999 is typically desired. asianpubs.orgnih.gov
Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate the closeness of agreement between a series of measurements. Results are often expressed as the percent relative standard deviation (%RSD), which should ideally be less than 2%. nih.govnih.gov
Accuracy: Determined by recovery studies, where a known amount of standard is added to a sample and the recovery percentage is calculated. nih.gov Recovery values between 98-102% are generally considered acceptable. nih.gov
Sensitivity: The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. arabjchem.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. arabjchem.org
Method Development and Optimization of Chromatographic Conditions
The development of an effective HPLC method is a systematic process aimed at achieving optimal separation and detection of the target analyte. For this compound, this process involves the careful selection and optimization of several critical parameters. nih.gov
Key Optimization Parameters:
Column Selection: A C18 or C8 column is a common starting point for separating moderately polar compounds. Column dimensions (length, internal diameter) and particle size affect efficiency and backpressure. asianpubs.org
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is typical in RP-HPLC. researchgate.net The ratio of these components can be adjusted to control the retention time and resolution of the analyte. The pH of the aqueous buffer is critical for ionizable compounds as it affects their retention behavior.
Elution Mode: Isocratic elution (constant mobile phase composition) is simpler and often sufficient for less complex samples. nih.gov Gradient elution (varying mobile phase composition during the run) is used for samples with a wide range of component polarities, ensuring reasonable analysis time and good peak shape for all compounds. researchgate.net
Flow Rate: The flow rate of the mobile phase influences analysis time and separation efficiency. nih.gov A typical flow rate is around 1.0 mL/min. researchgate.net
Column Temperature: Maintaining a constant column temperature (e.g., 35 °C) can improve peak shape and reproducibility. asianpubs.orgnih.gov
Detection Wavelength: The UV detector wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity.
The optimization process often utilizes a Quality by Design (QbD) approach, where experimental designs like the Box-Behnken design are used to systematically study the effects of different variables on the chromatographic separation. nih.gov This allows for the identification of a robust "design space" where the method consistently meets performance criteria. nih.gov
Table 1: Example of HPLC Method Optimization Parameters for a Target Compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
|---|---|---|---|---|
| Mobile Phase Ratio | 60:40 (Buffer:ACN) | 50:50 (Buffer:ACN) | 40:60 (Buffer:ACN) | Increased organic content decreases retention time. |
| pH of Buffer | 3.0 | 5.0 | 7.0 | Affects peak shape and retention for ionizable compounds. |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.2 mL/min | Higher flow rate reduces analysis time but may decrease resolution. |
| Column Temperature | 30 °C | 35 °C | 40 °C | Higher temperature can improve peak symmetry and reduce viscosity. |
Application of Green Analytical Chemistry Principles in HPLC Methodologies
Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the environment and human health by minimizing the use of hazardous substances and reducing waste generation. mdpi.comijirt.org The principles of GAC are increasingly being applied to HPLC method development. ijirt.org
Key strategies for "greening" HPLC methods include:
Solvent Substitution: Replacing toxic organic solvents like acetonitrile and methanol (B129727) with more environmentally benign alternatives. Ethanol is a preferred green substitute due to its lower toxicity and biodegradability. ijirt.org Water-based mobile phases are also being explored. mdpi.com
Reduction in Solvent Consumption: This can be achieved by using columns with smaller internal diameters (microbore or capillary HPLC), shorter column lengths, or smaller particle sizes which allow for lower flow rates without sacrificing efficiency.
Waste Reduction: Minimizing the volume of solvent used per analysis directly reduces the amount of hazardous waste generated. mdpi.com
Energy Efficiency: Utilizing modern HPLC systems that consume less power contributes to a smaller environmental footprint. mdpi.com
The environmental impact of an analytical method can be assessed using various tools like the Green Analytical Procedure Index (GAPI) and the National Environmental Method Index (NEMI), which evaluate factors like solvent toxicity, waste generation, and energy consumption. nih.gov
Table 2: Comparison of a Conventional vs. a Green HPLC Method
| Feature | Conventional RP-HPLC Method | Green RP-HPLC Method |
|---|---|---|
| Organic Solvent | Acetonitrile / Methanol | Ethanol / Propylene Carbonate |
| Mobile Phase | Buffer:Acetonitrile (50:50 v/v) | Buffer:Ethanol (50:50 v/v) |
| Toxicity Profile | High (Toxic, Flammable) | Low (Less Toxic, Biodegradable) |
| Waste Generation | Significant hazardous waste | Reduced volume and toxicity of waste |
| Environmental Impact | Higher | Lower |
Other Chromatographic Techniques (e.g., Gas Chromatography)
While HPLC is a dominant technique, Gas Chromatography (GC) can be a valuable alternative or complementary method for the analysis of this compound, particularly for assessing volatile impurities or related substances. chemrevlett.com GC is suitable for compounds that are thermally stable and volatile. If the target compound or its impurities are not sufficiently volatile, derivatization can be employed to increase their volatility. kuleuven.be
A typical GC analysis involves:
Injector: The sample is introduced into a heated injector where it is vaporized. A splitless injection might be used for trace analysis. kuleuven.be
Carrier Gas: An inert gas, typically helium or nitrogen, carries the vaporized sample through the column. kuleuven.be
Column: A capillary column with a specific stationary phase is used to separate the components based on their boiling points and interaction with the phase.
Oven: The column is housed in an oven where the temperature is carefully controlled, often using a programmed temperature ramp to elute compounds with different boiling points over time. kuleuven.be
Detector: A Flame Ionization Detector (FID) is common for organic compounds, while a Mass Spectrometer (MS) provides structural information, aiding in the identification of unknown impurities. researchgate.net
GC-MS is a powerful combination for impurity identification, providing both retention time data and mass spectra for compound characterization. researchgate.net
General Strategies for Purity Verification and Impurity Profiling
A crucial aspect of analytical method development is ensuring the method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products. nih.gov This is achieved through forced degradation (stress testing) studies. chemrevlett.com
In these studies, the drug substance, this compound, would be exposed to a variety of harsh conditions to accelerate its degradation. nih.gov The resulting samples are then analyzed by the developed HPLC method to see if any degradation products are formed and if they are well-separated from the main peak. chemrevlett.com
Common Stress Conditions Include:
Acid Hydrolysis: e.g., exposure to 1 M HCl. researchgate.net
Base Hydrolysis: e.g., exposure to 1 M NaOH. researchgate.net
Oxidation: e.g., exposure to hydrogen peroxide (H₂O₂). researchgate.net
Thermal Stress: Exposing the solid or solution to high temperatures. nih.gov
Photolytic Stress: Exposing the sample to UV or fluorescent light. nih.gov
The goal is to achieve partial degradation (typically 5-20%) of the API. nih.gov The peak purity of the API is monitored using a photodiode array (PDA) detector, which can help determine if the main peak is spectrally pure or if it co-elutes with an impurity. nih.gov This process helps in identifying potential degradation pathways and establishing a comprehensive impurity profile for the compound. chemrevlett.com
Table 3: Illustrative Summary of Forced Degradation Study Results
| Stress Condition | Duration/Concentration | % Assay of Main Compound | % Total Impurities Formed | Observations |
|---|---|---|---|---|
| Acid Hydrolysis | 1 M HCl, 60 °C, 8 hrs | 92.5% | 7.5% | Two major degradation peaks observed at RRT 0.85 and 1.15. |
| Base Hydrolysis | 1 M NaOH, RT, 4 hrs | 88.1% | 11.9% | Significant degradation with one major impurity at RRT 0.70. |
| Oxidative | 30% H₂O₂, RT, 24 hrs | 95.2% | 4.8% | One minor degradation peak observed at RRT 1.30. |
| Thermal | 105 °C, 48 hrs | 99.1% | 0.9% | Compound is relatively stable to heat. |
| Photolytic | 1.2 million lux hours | 98.6% | 1.4% | Minor degradation observed. |
RRT = Relative Retention Time
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Ethanol |
| Propylene Carbonate |
| Helium |
| Nitrogen |
| Hydrogen Peroxide |
| Sodium Hydroxide (B78521) |
Applications of Methyl 2 1 Methylpiperidin 4 Yl Acetate in Advanced Organic Synthesis
Utilization as a Versatile Intermediate in the Synthesis of Diverse Organic Compounds
Methyl 2-(1-methylpiperidin-4-yl)acetate serves as a valuable intermediate in organic synthesis due to the presence of multiple reactive sites that can be selectively manipulated. The ester group is amenable to a wide range of chemical transformations, including hydrolysis, amidation, reduction, and reactions with organometallic reagents. These transformations allow for the elongation and diversification of the side chain, leading to a variety of derivatives with potential applications in drug discovery and materials science.
The N-methylated piperidine (B6355638) ring provides a basic nitrogen center that can influence the reactivity of the molecule and its physicochemical properties, such as solubility and lipophilicity. While specific examples detailing the extensive use of this compound in the synthesis of a broad spectrum of organic compounds are not extensively documented in readily available literature, the synthetic utility of the core piperidine-acetate scaffold is well-established. For instance, related piperidine derivatives are key intermediates in the synthesis of potent analgesics, such as remifentanil and other fentanyl analogues. researchgate.netgoogle.comgoogle.com The general synthetic strategies employed for these molecules often involve the modification of the piperidine ring and the functional groups at the 4-position, highlighting the potential of this compound to serve as a starting material for analogous compound libraries.
The chemical properties of this compound make it a suitable substrate for various synthetic manipulations. The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-methylpiperidin-4-yl)acetic acid, which can then be coupled with a diverse range of amines to form amides or further functionalized. nih.gov Alternatively, reduction of the ester would yield the corresponding alcohol, providing another point for chemical diversification.
| Compound | Molecular Formula | Molecular Weight (g/mol) | SMILES |
|---|---|---|---|
| This compound | C9H17NO2 | 171.24 | CN1CCC(CC1)CC(=O)OC |
| 2-(1-Methylpiperidin-4-yl)acetic acid | C8H15NO2 | 157.21 | CN1CCC(CC1)CC(=O)O |
Role as a Building Block for Complex Heterocyclic Scaffolds
The construction of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The piperidine ring of this compound can serve as a foundational element for the synthesis of more elaborate polycyclic systems, including spiropiperidines and fused heterocycles. scispace.com Spirocyclic systems, in particular, are of growing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties.
While direct examples of this compound being used to form complex heterocyclic scaffolds are not prevalent in the reviewed literature, the strategic importance of substituted piperidines in such syntheses is clear. Methodologies for the synthesis of spiropiperidines often involve the annulation of a pre-formed piperidine ring. scispace.com The acetic acid side chain of this compound offers a handle for intramolecular cyclization reactions to form fused or spirocyclic systems. For example, after conversion to a suitable functional group, the side chain could participate in reactions with the piperidine ring or substituents introduced onto it.
The development of novel synthetic strategies for creating diverse piperidine-based scaffolds is an active area of research. These strategies often rely on the functionalization of simpler piperidine precursors. The inherent functionality of this compound makes it a prime candidate for incorporation into such synthetic endeavors, potentially leading to novel heterocyclic systems with interesting biological activities.
Precursor in the Rational Design and Synthesis of Therapeutically Relevant Molecules
The structural motif of a substituted piperidine is a key feature in a multitude of biologically active molecules. The 1-methylpiperidin-4-yl moiety, in particular, is found in compounds targeting a range of receptors and enzymes. A prominent example of a therapeutically relevant molecule derived from a closely related precursor is N-[11C]Methylpiperidin-4-yl acetate (B1210297) ([11C]MP4A). nih.gov This radiolabeled compound is a positron emission tomography (PET) imaging agent used to measure the activity of acetylcholinesterase (AChE) in the brain. nih.gov The synthesis of [11C]MP4A involves the N-methylation of a piperidin-4-yl acetate precursor, a reaction that underscores the utility of the core structure in developing diagnostic tools for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov
The research into [11C]MP4A highlights the importance of the N-methylpiperidine core for brain penetration and interaction with specific biological targets. The acetate group in this case acts as a substrate for AChE, and its hydrolysis leads to a trapped metabolite in the brain, allowing for the visualization of enzyme activity. This example demonstrates the rational design of a diagnostic agent based on the functional properties of the piperidine-acetate scaffold.
Furthermore, the broader class of 4-substituted piperidines has been extensively explored in the development of analgesics. The piperidine core is central to the pharmacophore of potent opioid receptor agonists, including fentanyl and its analogues. tandfonline.com Synthetic routes to these complex molecules often rely on functionalized piperidine intermediates. While a direct synthetic route from this compound to these specific analgesics is not explicitly detailed, its structural similarity to key intermediates suggests its potential as a precursor in the synthesis of novel analgesic agents with modified properties.
| Molecule | Therapeutic Area/Application | Relevance of Piperidine Scaffold |
|---|---|---|
| N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A) | PET Imaging of Acetylcholinesterase | Core structure for brain penetration and enzyme substrate. nih.gov |
| Remifentanil | Analgesic (Opioid Agonist) | Central pharmacophore for receptor binding. researchgate.netgoogle.com |
| Fentanyl Analogues | Analgesics (Opioid Agonists) | Essential for high-affinity binding to opioid receptors. tandfonline.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(1-methylpiperidin-4-yl)acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via esterification or coupling reactions. For example, piperidine derivatives can be functionalized using Fmoc-protected intermediates (e.g., Fmoc-L-Gly(NMe-piperidin-4-yl)-OH*HCl) under mild acidic conditions to introduce the acetamide group . Refluxing with sulfuric acid in methanol (as seen in piperidine-phenylacetate synthesis) may optimize esterification, though stoichiometric ratios and temperature control (e.g., 60–80°C) are critical to minimize side products . Scalability requires inert atmospheres and catalyst screening (e.g., DMAP for acyl transfers) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensures separation of polar impurities . LC-MS confirms molecular weight (MW: ~199 g/mol), while H/C NMR identifies the methylpiperidinyl and acetate moieties. Computational tools predict logP (~0.93) and polar surface area (~52.3 Ų) to validate hydrophobicity and bioavailability .
Q. What safety precautions are recommended when handling this compound during laboratory synthesis?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store in dry, ventilated areas below 25°C, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when synthesizing novel piperidine-based esters?
- Methodological Answer : Contradictions in H NMR shifts (e.g., piperidine ring protons) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic equilibria or compare with DFT-calculated chemical shifts (software: Gaussian, ORCA). Cross-validate with IR carbonyl stretches (~1740 cm⁻¹ for esters) and X-ray crystallography if crystalline .
Q. What role does the 1-methylpiperidin-4-yl moiety play in the biological activity of compounds like this compound in receptor binding studies?
- Methodological Answer : The 1-methylpiperidinyl group enhances lipophilicity and membrane permeability, critical for CNS-targeting agents. In serotonin receptor ligands (e.g., BRL54443), this moiety improves affinity for 5-HT receptors by forming hydrophobic interactions with transmembrane domains. SAR studies suggest N-methylation reduces metabolic degradation .
Q. How can computational chemistry aid in predicting the physicochemical properties and reactivity of this compound?
- Methodological Answer : Molecular dynamics simulations (AMBER, GROMACS) model solvation effects and partition coefficients (logP). DFT calculations (B3LYP/6-31G*) predict reaction pathways for ester hydrolysis or nucleophilic substitution. Docking studies (AutoDock Vina) assess binding poses in enzyme active sites (e.g., acetylcholinesterase) .
Q. In crystallographic studies of piperidine derivatives, how does the choice of software (e.g., SHELX) impact the accuracy of structural determinations?
- Methodological Answer : SHELXL refines small-molecule structures with high-resolution data, leveraging twin-law corrections for disordered crystals. For piperidine rings, anisotropic displacement parameters (ADPs) resolve positional ambiguities. Comparative studies using Olex2 or Phenix validate hydrogen-bonding networks and torsional angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
